![molecular formula C21H18FN3O3 B2871803 (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359315-19-7](/img/structure/B2871803.png)

(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

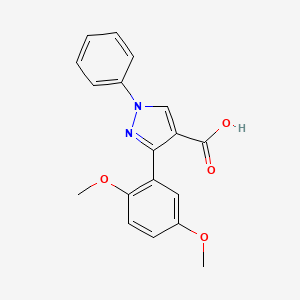

The compound appears to contain several functional groups including a benzo[d][1,3]dioxol-5-yl group, a fluoroquinolin-3-yl group, and a pyrrolidin-1-yl group . These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound.

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions . The fluoroquinolin-3-yl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a fluorine atom might increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on similar compounds often focuses on their synthesis and structural characterization, which is a fundamental aspect of developing new pharmaceuticals and materials. For instance, the study by Benaka Prasad et al. (2018) discusses the synthesis and Hirshfeld surface analysis of a novel bioactive heterocycle, providing insights into antiproliferative activity and structure characterization (Benaka Prasad et al., 2018). Similarly, Huang et al. (2021) synthesized compounds involving boric acid ester intermediates with benzene rings, confirmed by various spectroscopic methods and crystallographic analysis (Huang et al., 2021).

Photophysical Properties and Applications

Research on photophysical properties is relevant for the development of sensors, imaging agents, and materials science applications. For example, Shakirova et al. (2018) explored metalated Ir(III) complexes based on luminescent diimine ligands, highlighting their potential in organic light-emitting diodes (OLEDs) and as luminescent markers (Shakirova et al., 2018).

Antioxidant and Medicinal Chemistry

The exploration of novel compounds for their antioxidant properties or as potential therapeutic agents is a significant area of research. Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant capabilities, finding some compounds with high scavenging capacity, which could be beneficial for developing new antioxidants (Al-azawi, 2016).

Anticonvulsant Agents

Another field of application is the development of anticonvulsant agents, as seen in the work by Malik and Khan (2014), who synthesized novel compounds for this purpose and evaluated their efficacy through in vitro tests, indicating the potential of such compounds in treating convulsive disorders (Malik & Khan, 2014).

Mécanisme D'action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence gaba-ergic neurotransmission in the brain . This suggests that the compound might affect neurotransmitter signaling pathways.

Pharmacokinetics

Similar compounds have been found to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . This suggests that the compound might have good bioavailability and distribution in the body.

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might have significant cytotoxic effects on cancer cells.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (bsh), and 4-methyl-benzenesulphonylhydrazine (4-mbsh) in good yield, which were crystallized in acetone, etoac, and etoh . This suggests that the compound might be stable under a variety of environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c22-13-3-5-17-15(9-13)20(16(11-23-17)21(26)25-7-1-2-8-25)24-14-4-6-18-19(10-14)28-12-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBYZOVAXFWZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)

![N,N-dimethyl-3-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2871721.png)

![N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2871722.png)

![N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2871726.png)

![2-Chloro-1-[3-(1-methylcyclopropyl)morpholin-4-yl]ethanone](/img/structure/B2871728.png)

![8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione](/img/structure/B2871729.png)

![Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2871730.png)

![3-{[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2871732.png)

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2871733.png)

![6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)